Benzene, 1,1'-(1-methoxy-2-propynylidene)bis-
Overview
Description
Benzene, 1,1’-(1-methoxy-2-propynylidene)bis- is an organic compound with the molecular formula C17H14O. It is a derivative of benzene, characterized by the presence of a methoxy group and a propynylidene linkage. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzene, 1,1’-(1-methoxy-2-propynylidene)bis- typically involves the reaction of benzene derivatives with appropriate alkynes under specific conditions. One common method is the electrophilic aromatic substitution reaction, where benzene reacts with an electrophile to form the desired product. The reaction conditions often include the use of catalysts such as Lewis acids to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale electrophilic aromatic substitution reactions, utilizing optimized reaction conditions to ensure high yield and purity. The process may also involve purification steps such as distillation or recrystallization to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
Benzene, 1,1’-(1-methoxy-2-propynylidene)bis- undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the benzene ring undergoes substitution with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophiles such as halogens (Cl2, Br2) or nitronium ions (NO2+) are used under acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce various substituted benzene derivatives .
Scientific Research Applications
Benzene, 1,1’-(1-methoxy-2-propynylidene)bis- has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of Benzene, 1,1’-(1-methoxy-2-propynylidene)bis- involves its interaction with various molecular targets. The compound can participate in electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles. This interaction can lead to the formation of various substituted products, depending on the nature of the electrophile and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
- Benzene, 1,1’-(2-methyl-1-propenylidene)bis-
- Benzene, 1,1’-(1-ethoxy-2-propynylidene)bis-
- Benzene, 1,1’-(1-methoxy-2-butynylidene)bis-
Uniqueness
Benzene, 1,1’-(1-methoxy-2-propynylidene)bis- is unique due to its specific methoxy and propynylidene substituents, which confer distinct reactivity and properties compared to other benzene derivatives.
Properties
IUPAC Name |
(1-methoxy-1-phenylprop-2-ynyl)benzene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O/c1-3-16(17-2,14-10-6-4-7-11-14)15-12-8-5-9-13-15/h1,4-13H,2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LOBSJUUOCCEBHE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(C#C)(C1=CC=CC=C1)C2=CC=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80476643 | |
Record name | Benzene, 1,1'-(1-methoxy-2-propynylidene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13632-79-6 | |
Record name | Benzene, 1,1'-(1-methoxy-2-propynylidene)bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80476643 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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